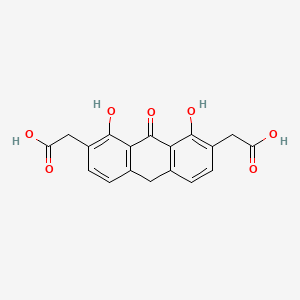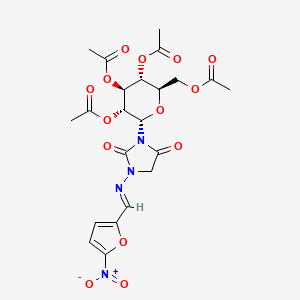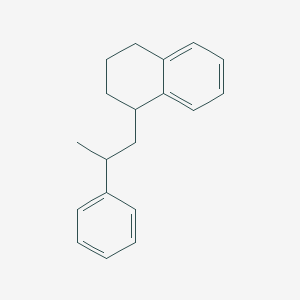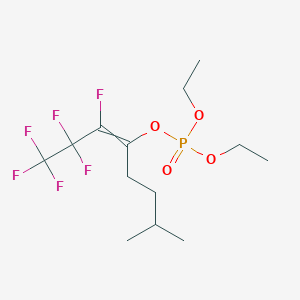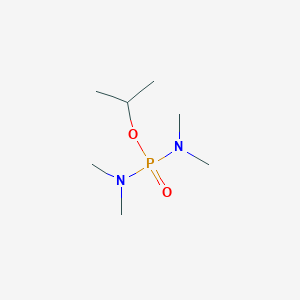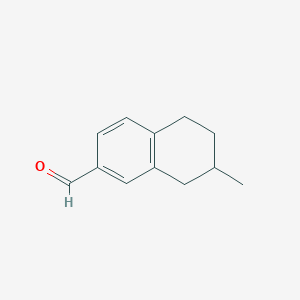
7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methyl group and an aldehyde functional group on a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 7-Methyl-5,6,7,8-tetrahydronaphthalene using oxidizing agents such as manganese dioxide in dichloromethane at room temperature . The reaction typically proceeds with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl group may also influence the compound’s hydrophobic interactions and binding affinity with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the methyl group, leading to different chemical and biological properties.
2-Naphthalenol, 5,6,7,8-tetrahydro-: Contains a hydroxyl group instead of an aldehyde, resulting in different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthylamine:
Uniqueness: The presence of both a methyl group and an aldehyde functional group in 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
115973-94-9 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
7-methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h3,5,7-9H,2,4,6H2,1H3 |
InChI-Schlüssel |
YCMXGMJJPPARDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


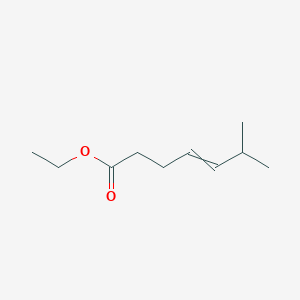
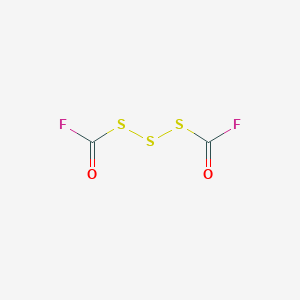
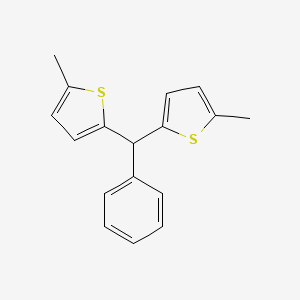

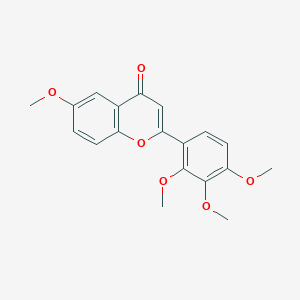
![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)
